Cas no 192818-72-7 (1-Fluoro-2-[(E)-2-nitrovinyl]benzene)

1-Fluoro-2-[(E)-2-nitrovinyl]benzene is a fluorinated nitrovinylbenzene derivative with applications in organic synthesis and pharmaceutical research. Its key structural features include a fluorine substituent at the 1-position and a nitrovinyl group at the 2-position, which enhance its reactivity as an electrophile in Michael additions and other conjugate addition reactions. The presence of both electron-withdrawing groups (fluorine and nitro) makes it a valuable intermediate for constructing complex aromatic frameworks. This compound is particularly useful in the synthesis of bioactive molecules and functional materials due to its ability to participate in selective transformations. It is typically handled under controlled conditions due to its potential sensitivity.
1-Fluoro-2-[(E)-2-nitrovinyl]benzene structure
192818-72-7 structure
Product Name:1-Fluoro-2-[(E)-2-nitrovinyl]benzene
CAS No:192818-72-7
MF:C8H6FNO2
MW:167.137145519257
CID:1074370
PubChem ID:5383481
Update Time:2025-06-13

1-Fluoro-2-[(E)-2-nitrovinyl]benzene Chemical and Physical Properties

Names and Identifiers

    • 1-Fluoro-2-[(E)-2-nitrovinyl]benzene
    • (E)-1-Ethyliden-8-methylspiro[4.5]deca-3,7-dien-2-on
    • (E)-1-Ethyliden-8-methylspiro< 4.5> deca-3,7-dien-2-on
    • (E)-1-fluoro-2-(2-nitrovinyl)benzene
    • 1-fluoro-2-((E)-2-nitrovinyl)benzene
    • 1-fluoro-2-((E)-2-nitro-vinyl)-benzene
    • 1-fluoro-2-[(1E)-2-nitroethenyl]benzene
    • CTK2E0228
    • CTK2E0229
    • Spiro[4.5]deca-3,7-dien-2-one, 1-ethylidene-8-methyl-, (E)-
    • Spiro[4.5]deca-3,7-dien-2-one, 1-ethylidene-8-methyl-, (Z)-
    • STK368778
    • 2-Fluoro- beta -nitrostyrene
    • AKOS003267235
    • o-Fluoro-beta-nitrostyrene
    • SCHEMBL470811
    • ALBB-022259
    • FS-6105
    • NSC 170713
    • 2-Fluoro-beta-nitrostyrene
    • CS-0047014
    • 2-Fluoro-beta-nitrostyrene, >=98.0%
    • NKZSNHAEWKEFNE-AATRIKPKSA-N
    • EINECS 206-915-3
    • EN300-55556
    • A824807
    • NS00043222
    • NSC170713
    • CHEMBL230691
    • 1-fluoro-2-(2-nitrovinyl)benzene
    • 2-Fluoro-ss-nitrostyrene
    • 192818-72-7
    • Benzene, 1-fluoro-2-[(E)-2-nitroethenyl]-
    • W18585
    • NSC-170713
    • 399-25-7
    • 1-(2-Fluorophenyl)-2-nitroethylene
    • EN300-725184
    • starbld0000631
    • 1-fluoro-2-[(E)-2-nitroethenyl]benzene
    • MDL: MFCD00042451
    • Inchi: 1S/C8H6FNO2/c9-8-4-2-1-3-7(8)5-6-10(11)12/h1-6H/b6-5+
    • InChI Key: NKZSNHAEWKEFNE-AATRIKPKSA-N
    • SMILES: FC1C=CC=CC=1/C=C/[N+](=O)[O-]

Computed Properties

  • Exact Mass: 167.03825660g/mol
  • Monoisotopic Mass: 167.03825660g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 188
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 45.8Ų

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Additional information on 1-Fluoro-2-[(E)-2-nitrovinyl]benzene

Comprehensive Overview of 1-Fluoro-2-[(E)-2-nitrovinyl]benzene (CAS No. 192818-72-7): Properties, Applications, and Industry Trends

1-Fluoro-2-[(E)-2-nitrovinyl]benzene (CAS No. 192818-72-7) is a specialized organic compound gaining attention in pharmaceutical and material science research. This fluorinated nitrovinyl derivative exhibits unique electronic properties due to its conjugated nitrovinyl group and fluoro-substituted aromatic ring, making it valuable for designing advanced functional materials. The E-configuration of the nitrovinyl moiety enhances its stability and reactivity in various synthetic applications.

Recent studies highlight the compound's role as a key intermediate in synthesizing fluorinated heterocycles, which are increasingly sought after in drug discovery. With the growing demand for fluorinated pharmaceuticals (a market projected to exceed $26 billion by 2025), researchers are exploring 192818-72-7 for its potential in creating novel kinase inhibitors and antimicrobial agents. Its electron-withdrawing properties facilitate selective cross-coupling reactions, addressing industry needs for more efficient synthetic routes.

The compound's photophysical characteristics have sparked interest in organic electronics. When incorporated into π-conjugated systems, 1-Fluoro-2-[(E)-2-nitrovinyl]benzene demonstrates tunable luminescence, relevant for developing next-generation OLED materials. This aligns with the global push toward energy-efficient displays, where researchers frequently search for "fluorinated emissive materials" or "nitrovinyl-based semiconductors."

From a synthetic chemistry perspective, the compound serves as a versatile building block for C-C bond formation reactions. Its nitro group participates in nucleophilic aromatic substitutions, while the vinyl moiety enables cycloaddition reactions - features that answer common search queries like "nitrovinyl benzene reactivity" or "fluorinated styrene derivatives." Recent patents highlight its utility in creating biodegradable polymers with enhanced thermal stability.

Environmental considerations drive innovation in handling 192818-72-7. Modern green chemistry approaches employ catalytic methods to minimize waste during its synthesis, responding to searches for "sustainable fluorination techniques." The compound's structure-activity relationships are frequently studied through computational chemistry models, reflecting the industry's shift toward AI-assisted molecular design.

Analytical characterization of 1-Fluoro-2-[(E)-2-nitrovinyl]benzene typically involves HPLC-MS and 19F NMR spectroscopy, with its distinct chemical shift (δ -110 to -115 ppm) serving as a diagnostic marker. These techniques address laboratory professionals' frequent searches for "fluorobenzene NMR analysis" or "nitrovinyl compound purification."

The compound's crystal structure reveals interesting intermolecular interactions between the fluorine atom and nitro group, influencing its solid-state properties. Such findings contribute to the emerging field of crystal engineering, particularly for designing nonlinear optical materials - a hot topic in photonics research.

Industrial scale-up of 192818-72-7 presents both challenges and opportunities. Process chemists actively investigate continuous flow synthesis methods to improve yield and safety, corresponding to search trends like "flow chemistry for nitro compounds." The compound's storage stability under nitrogen atmosphere is another frequently discussed technical aspect.

In material science applications, 1-Fluoro-2-[(E)-2-nitrovinyl]benzene derivatives show promise in organic photovoltaic devices. Their electron-accepting capability enhances charge separation efficiency, a critical parameter for improving solar cell performance - a subject generating numerous searches about "fluorinated acceptors for OPVs."

Future research directions may explore the compound's potential in bioimaging probes, leveraging its fluorine tag for 19F MRI applications. This aligns with medical researchers' growing interest in "fluorinated contrast agents." The compound's modular structure also allows for structure-activity optimization in drug design, particularly for targets requiring electrophilic warheads.

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